1-benzyl-3-(1,2-dimethyl-1H-benzimidazol-5-yl)urea
Overview
Description
1-Benzyl-3-(1,2-dimethyl-1H-benzimidazol-5-yl)urea is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring, which imparts unique chemical and biological properties to the compounds
Preparation Methods
The synthesis of 1-benzyl-3-(1,2-dimethyl-1H-benzimidazol-5-yl)urea typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Urea Formation: The final step involves the reaction of the benzimidazole derivative with an isocyanate to form the urea linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques to scale up the process.
Chemical Reactions Analysis
1-Benzyl-3-(1,2-dimethyl-1H-benzimidazol-5-yl)urea undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-3-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl-3-(1,2-dimethyl-1H-benzimidazol-5-yl)urea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Benzyl-3-(1,2-dimethyl-1H-benzimidazol-5-yl)urea can be compared with other benzimidazole derivatives such as:
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Properties
IUPAC Name |
1-benzyl-3-(1,2-dimethylbenzimidazol-5-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-12-19-15-10-14(8-9-16(15)21(12)2)20-17(22)18-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H2,18,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQLLNHLLSVEGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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